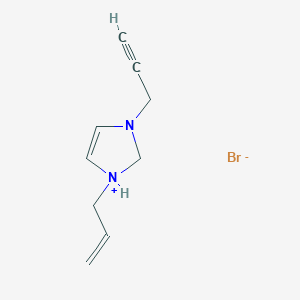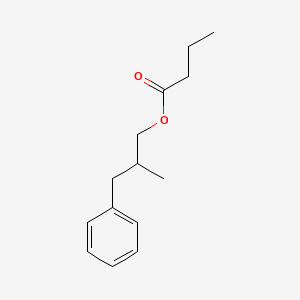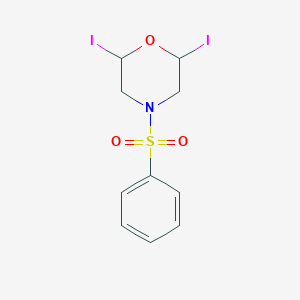![molecular formula C14H11F2NO2 B12526304 3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid CAS No. 834911-72-7](/img/structure/B12526304.png)
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,5-difluorophenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-difluorobenzylamine, is nitrated to introduce nitro groups, followed by reduction to obtain the corresponding amine.
Coupling Reaction: The amine is then coupled with 3-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid: Characterized by the presence of a 3,5-difluorophenylmethylamino group.
3-{[(3,5-Dichlorophenyl)methyl]amino}benzoic acid: Similar structure but with chlorine substituents instead of fluorine.
3-{[(3,5-Dimethylphenyl)methyl]amino}benzoic acid: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated or methylated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
834911-72-7 |
|---|---|
Formule moléculaire |
C14H11F2NO2 |
Poids moléculaire |
263.24 g/mol |
Nom IUPAC |
3-[(3,5-difluorophenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO2/c15-11-4-9(5-12(16)7-11)8-17-13-3-1-2-10(6-13)14(18)19/h1-7,17H,8H2,(H,18,19) |
Clé InChI |
JUVRONMDFCJHMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NCC2=CC(=CC(=C2)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)


![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)

![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)

![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)

